6-Phenyl-1,3-dipropyl-1,3,5-triazine-2,4(1H,3H)-dione
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Overview
Description
6-Phenyl-1,3-dipropyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a triazine ring substituted with phenyl and propyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-1,3-dipropyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylhydrazine with propyl isocyanate, followed by cyclization with cyanuric chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the yield and purity of the final product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-1,3-dipropyl-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyltriazine oxides, while reduction can produce phenyltriazine amines.
Scientific Research Applications
6-Phenyl-1,3-dipropyl-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Phenyl-1,3-dipropyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-1,3,5-triazine-2,4-dione: Lacks the propyl groups, which may affect its reactivity and applications.
1,3-Dipropyl-1,3,5-triazine-2,4-dione: Lacks the phenyl group, leading to different chemical properties.
6-Phenyl-1,3-dipropyl-1,3,5-triazine: Lacks the dione functionality, which can influence its chemical behavior.
Uniqueness
6-Phenyl-1,3-dipropyl-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of both phenyl and propyl groups, as well as the dione functionality. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
62221-00-5 |
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Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
6-phenyl-1,3-dipropyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c1-3-10-17-13(12-8-6-5-7-9-12)16-14(19)18(11-4-2)15(17)20/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
VIPLDLGPHWFLCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC(=O)N(C1=O)CCC)C2=CC=CC=C2 |
Origin of Product |
United States |
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